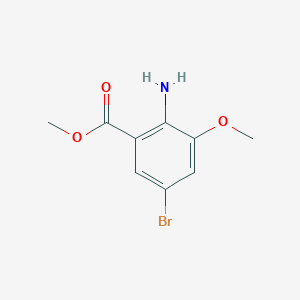
1,4-Bis(3-aminophenoxy)benzene
Vue d'ensemble
Description
1,4-Bis(3-aminophenoxy)benzene is an organic compound with the chemical formula C18H16N2O2. It is a white solid with low solubility in water but can dissolve in some organic solvents. This compound is often used as a synthetic intermediate for certain polymers, such as polyamide, polyimide, and polyamide ether, which have good mechanical properties and thermal stability .
Méthodes De Préparation
1,4-Bis(3-aminophenoxy)benzene can be synthesized through the condensation reaction of hydroquinone with m-dinitrobenzene in the presence of a base, such as sodium hydroxide, using an aprotic polar solvent like N-methylformamide. The product of this reaction is 1,4-bis(3-nitrophenoxy)benzene, which is then reduced to obtain this compound. The reduction can be carried out using catalytic reduction or reduction with hydrazine .
Analyse Des Réactions Chimiques
1,4-Bis(3-aminophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrazine, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
1,4-Bis(3-aminophenoxy)benzene is used in various scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.
Biology: It is used in the development of materials for biomedical applications due to its biocompatibility.
Medicine: It is explored for use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of heat-resistant polymers, which are essential in electronics and aerospace industries
Mécanisme D'action
The mechanism of action of 1,4-Bis(3-aminophenoxy)benzene involves its ability to form strong covalent bonds with other molecules, leading to the formation of stable polymer networks. The aromatic rings and ether linkages in its structure provide rigidity and thermal stability, making it suitable for high-performance applications. The compound’s reactivity with various functional groups allows it to participate in multiple chemical reactions, enhancing its versatility .
Comparaison Avec Des Composés Similaires
1,4-Bis(3-aminophenoxy)benzene can be compared with similar compounds such as:
1,3-Bis(3-aminophenoxy)benzene: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and properties.
1,3-Bis(4-aminophenoxy)benzene: Another similar compound with different substitution patterns, affecting its chemical behavior and applications.
1,4-Bis(4-aminophenoxy)benzene: This compound has a different substitution pattern, which influences its thermal and mechanical properties .
This compound stands out due to its unique combination of aromatic rings and ether linkages, providing a balance of rigidity, thermal stability, and reactivity, making it highly valuable in various high-performance applications.
Propriétés
IUPAC Name |
3-[4-(3-aminophenoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12H,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPVOEHZEWAJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552270 | |
| Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59326-56-6 | |
| Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)



![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)




